molecular formula C17H19ClN2OS B137704 N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N'-ethylthiourea CAS No. 21740-97-6

N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N'-ethylthiourea

Cat. No.: B137704
CAS No.: 21740-97-6
M. Wt: 334.9 g/mol
InChI Key: PSQXUHVOOSIWTL-UHFFFAOYSA-N
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Description

N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N’-ethylthiourea is a synthetic organic compound characterized by its unique structural features, including a chloro-substituted phenyl ring, a hydroxy-phenylethyl group, and an ethylthiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N’-ethylthiourea typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-chloroacetophenone and benzyl alcohol.

    Formation of Intermediate: The first step involves the reaction of 4-chloroacetophenone with benzyl alcohol in the presence of a base such as sodium hydroxide to form 4-chloro-2-(1-hydroxy-1-phenylethyl)phenol.

    Thiourea Formation: The intermediate is then reacted with ethyl isothiocyanate under reflux conditions to form the final product, N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N’-ethylthiourea.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Formation of 4-chloro-2-(1-oxo-1-phenylethyl)phenyl derivatives.

    Reduction: Formation of 4-chloro-2-(1-amino-1-phenylethyl)phenyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N’-ethylthiourea is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its structural features enable it to interact with specific enzymes, potentially leading to the development of new therapeutic agents.

Medicine

In medicine, N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N’-ethylthiourea is investigated for its potential anti-inflammatory and anticancer properties. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N’-ethylthiourea involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to the alteration of cellular pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N’-methylthiourea
  • N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N’-propylthiourea

Uniqueness

Compared to its analogs, N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N’-ethylthiourea exhibits unique properties due to the ethyl group on the thiourea moiety. This slight structural variation can significantly impact its reactivity, binding affinity, and overall biological activity, making it a distinct compound with specific applications.

Properties

IUPAC Name

1-[4-chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-3-ethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS/c1-3-19-16(22)20-15-10-9-13(18)11-14(15)17(2,21)12-7-5-4-6-8-12/h4-11,21H,3H2,1-2H3,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQXUHVOOSIWTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NC1=C(C=C(C=C1)Cl)C(C)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30578585
Record name N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N'-ethylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21740-97-6
Record name N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N′-ethylthiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21740-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N'-ethylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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